4-Benzylsulfonylpiperidine hydrochloride

Descripción

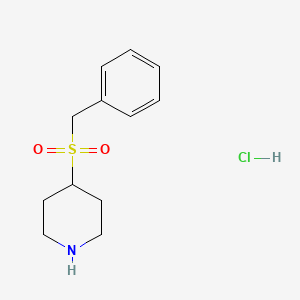

Chemical Structure and Properties 4-Benzylsulfonylpiperidine hydrochloride (CAS: Not explicitly listed in evidence; see synonyms in ) is a piperidine derivative characterized by a benzylsulfonyl group (-SO₂-CH₂-C₆H₅) attached to the piperidine ring. Its molecular formula is C₁₂H₁₇NO₂S·HCl, with a molecular weight of ~299.8 g/mol. The SMILES string is O=S(CC1=CC=CC=C1)(C2CCNCC2)=O.Cl, and the InChI key is VNXWAORMGUJLBR-UHFFFAOYSA-N . The compound is typically a solid and is used in early-stage drug discovery due to its sulfonyl group, which enhances solubility and bioactivity .

Propiedades

IUPAC Name |

4-benzylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c14-16(15,12-6-8-13-9-7-12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXWAORMGUJLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylsulfonylpiperidine hydrochloride typically involves the reaction of piperidine with benzylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of 4-Benzylsulfonylpiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzylsulfonylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

4-Benzylsulfonylpiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mecanismo De Acción

The mechanism of action of 4-Benzylsulfonylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Key Compounds Identified :

3-((9H-Thioxanthen-9-yl)methyl)-1-methylpiperidine hydrochloride hydrate (CAS: 384338-21-0)

- Similarity : 0.71

- Structural Difference : Incorporates a thioxanthene group instead of benzylsulfonyl. This aromatic heterocycle may enhance lipophilicity and CNS activity.

1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate (CAS: 3973-62-4)

- Similarity : 0.55

- Structural Difference : Features a benzyl group and a methyl substituent on the piperidine ring, with a tosylate counterion.

4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride (CAS: Not listed; MDL: MFCD26793002) Structural Difference: Replaces the benzyl group with a 4-bromophenylsulfonyl moiety, increasing halogen-mediated reactivity .

Comparison Table :

Physicochemical and Pharmacological Differences

Solubility :

- Reactivity: The sulfonyl group in 4-Benzylsulfonylpiperidine HCl enables nucleophilic substitution reactions, unlike 4-Benzyloxycarbonylaminopiperidine HCl (CAS: Not listed), which has a carbamate group .

- Biological Activity: 4-Benzoylpiperidine HCl (CAS: Not listed) exhibits affinity for sigma receptors due to its benzoyl substituent, whereas 4-Benzylsulfonylpiperidine HCl is studied for protease inhibition .

Actividad Biológica

4-Benzylsulfonylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

4-Benzylsulfonylpiperidine hydrochloride features a piperidine ring substituted with a benzylsulfonyl group. This structure is crucial for its interaction with biological targets.

- Chemical Formula: CHClNOS

- Molecular Weight: 273.79 g/mol

The biological activity of 4-benzylsulfonylpiperidine hydrochloride is attributed to its ability to interact with various enzymes and receptors. The benzyl-piperidine moiety facilitates binding to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine. These interactions can modulate the activity of target proteins, leading to diverse biological effects, including:

- Enzyme Inhibition: Particularly against acetylcholinesterase (AChE).

- Receptor Binding: Potential interactions with neurotransmitter receptors.

Enzyme Inhibition

Research indicates that 4-benzylsulfonylpiperidine hydrochloride exhibits notable anti-acetylcholinesterase (anti-AChE) activity. A study demonstrated that modifications in the piperidine structure significantly enhanced this activity, indicating the importance of structural variations in developing effective inhibitors .

| Compound | AChE Inhibition (%) |

|---|---|

| 4-Benzylsulfonylpiperidine | 78% |

| Control (No Drug) | 0% |

Antibacterial Activity

The compound has also been studied for its antibacterial properties. In vitro tests revealed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Salmonella typhi | 15 |

| Bacillus subtilis | 18 |

| Escherichia coli | 10 |

Clinical Applications

- Neurological Disorders : The compound is being explored for its therapeutic potential in treating neurological disorders due to its ability to inhibit acetylcholinesterase, which is crucial for maintaining acetylcholine levels in synapses.

- Antimicrobial Treatments : Ongoing studies are assessing the efficacy of this compound in treating infections caused by resistant bacterial strains.

Research Findings

A comprehensive study on related piperidine derivatives highlighted the significance of substituents on the piperidine ring in enhancing biological activity. The introduction of bulky groups at specific positions led to increased enzyme inhibition, underscoring the need for further exploration of structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.